2-Ethylbutanal oxime

Overview

Description

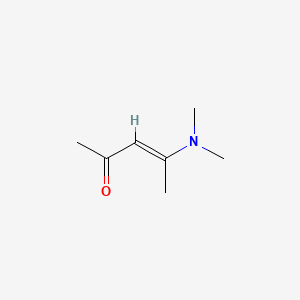

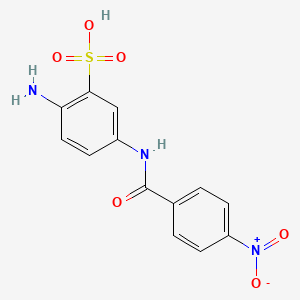

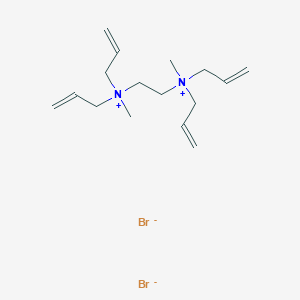

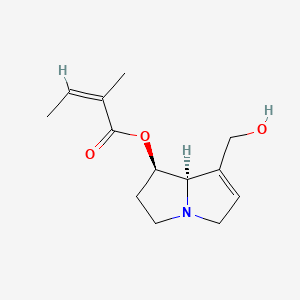

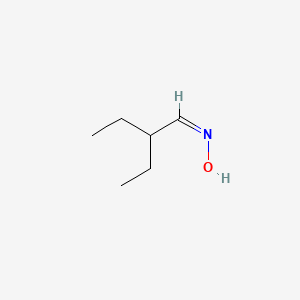

2-Ethylbutanal oxime is a chemical compound with the molecular formula C6H13NO . It is also known by other names such as 2-ethylbutanal oxime and PERAMIVIR INTERMEDIATE . The IUPAC name for this compound is (NE)- N - (2-ethylbutylidene)hydroxylamine .

Synthesis Analysis

The synthesis of oxime esters, which includes 2-Ethylbutanal oxime, can be achieved through a simple reaction of easily available oximes with an acyl halide or anhydride . Oxime esters act as efficient directing groups for the C–H activation reaction in aromatic or vinylic systems to construct new C–N bonds .Molecular Structure Analysis

The molecular weight of 2-Ethylbutanal oxime is 115.17 g/mol . The InChI representation of the compound is InChI=1S/C6H13NO/c1-3-6(4-2)5-7-8/h5-6,8H,3-4H2,1-2H3/b7-5+ . The compound has a Canonical SMILES representation as CCC(CC)C=NO and an Isomeric SMILES representation as CCC(CC)/C=N/O .Chemical Reactions Analysis

Oximes, including 2-Ethylbutanal oxime, have high reaction activities in the N–O bond cleavage involved in organic transformation . This is due to their weaker N–O σ bond with an average energy of 57 kcal mol −1 in comparison with the normal σ C–X (X = C, N, O) bonds . The oxime esters in cyclization reactions act as both internal oxidants and a precursor which participates in the framework of the final product .Physical And Chemical Properties Analysis

The compound has a molecular weight of 115.17 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . The compound has a Rotatable Bond Count of 3 . The Exact Mass and Monoisotopic Mass of the compound is 115.099714038 g/mol . The Topological Polar Surface Area of the compound is 32.6 Ų .Scientific Research Applications

Medicinal Chemistry: Antidotes for Organophosphate Poisoning

2-ethylbutanal oxime: plays a significant role in medicinal chemistry, particularly as an antidote for organophosphate (OP) poisoning. OP compounds are often found in pesticides and nerve agents, and oximes like 2-ethylbutanal oxime can reactivate the enzyme acetylcholinesterase (AChE), which is inhibited by OPs .

Antibacterial Applications: Oxime-Based Cephalosporins

The oxime group in compounds like 2-ethylbutanal oxime is crucial for the synthesis of oxime-based cephalosporins. These antibiotics exhibit a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative pathogens, making them valuable in the fight against bacterial infections .

Anticancer Research: Physicochemical and Anticancer Properties

Oxime and oxime ether moieties, such as those found in 2-ethylbutanal oxime, are being explored for their potential to enhance the physicochemical and anticancer properties of various molecular frameworks. They contribute to the design and modulation of biological activities in anticancer drug development .

Organic Synthesis: Intermediate for Various Chemical Reactions

In organic chemistry, oximes like 2-ethylbutanal oxime serve as intermediates for a multitude of reactions. They are used for the synthesis of nitriles, amides via Beckmann rearrangement, nitro compounds, nitrones, amines, and azaheterocycles, showcasing their versatility in chemical synthesis .

Green Chemistry: Solventless Synthesis of Oximes

2-ethylbutanal oxime can be synthesized using environmentally friendly methods that do not require solvents. This approach aligns with the principles of green chemistry, aiming to reduce pollution and enhance safety in chemical processes .

Ligand in Inorganic Chemistry

Oximes, including 2-ethylbutanal oxime, act as versatile ligands in inorganic chemistry. They can coordinate with metal ions to form complexes, which are useful in various applications ranging from catalysis to materials science .

Mechanism of Action

Target of Action

Oximes, including 2-ethylbutanal oxime, have been reported to have a wide range of targets. They are known to inhibit over 40 different kinases, including AMP-activated protein kinase (AMPK), phosphatidylinositol 3-kinase (PI3K), cyclin-dependent kinase (CDK), and multiple receptor and non-receptor tyrosine kinases . They also inhibit lipoxygenase 5, human neutrophil elastase, and proteinase 3 . Additionally, some oximes target transient receptor potential (TRP) channels, acid-sensing channels, and mitochondrial transition pores .

Mode of Action

The oxime group contains two H-bond acceptors (nitrogen and oxygen atoms) and one H-bond donor (OH group), which may lead to a significantly different mode of interaction with receptor binding sites compared to corresponding carbonyl compounds . This unique structure allows oximes to interact with their targets and bring about changes in their function.

Biochemical Pathways

Oximes are involved in various biochemical pathways. For instance, they play a significant role in the biosynthesis of cyanogenic glucosides, where they serve as key intermediates . The enzyme system converting oxime into cyanohydrin has been identified in several plants . In this process, oximes such as 2-methylpropanal oxime and 2-methylbutanal oxime are converted to the corresponding cyanohydrins, which dissociate into volatile ketones and hydrogen cyanide .

Pharmacokinetics

For example, oxime-based cephalosporins are known for their improved efficacy and broad spectrum of antimicrobial activity . .

Result of Action

The result of oxime action can be diverse, depending on the specific targets and pathways involved. For instance, oximes have been reported to have antibacterial, anticancer, anti-arthritis, and anti-stroke activities . They can also act as antidotes against nerve agents by reactivating the enzyme acetylcholinesterase .

Action Environment

Environmental factors can influence the action, efficacy, and stability of oximes. For example, the formation of nitrate radicals from nitrogen dioxide and ozone can affect the action of oximes . .

Future Directions

Oximes, including 2-Ethylbutanal oxime, are emerging as the first-line building blocks in modern heterocyclic chemistry . They are accessible and can be easily prepared from a simple reaction of easily available oximes with an acyl halide or anhydride . They have diverse biological and pharmacological applications . Future research may focus on further exploring the potential applications of oximes in various fields of chemistry .

properties

IUPAC Name |

(NZ)-N-(2-ethylbutylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-3-6(4-2)5-7-8/h5-6,8H,3-4H2,1-2H3/b7-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQRMVGKAQSXDPC-ALCCZGGFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)/C=N\O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30420939 | |

| Record name | NSC1109 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30420939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(NZ)-N-(2-ethylbutylidene)hydroxylamine | |

CAS RN |

5399-18-8 | |

| Record name | NSC1109 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1109 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC1109 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30420939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.